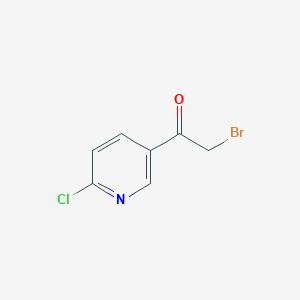

2-Bromo-1-(6-chloropyridin-3-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZREOFAPZUQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598790 | |

| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-13-0 | |

| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(6-chloropyridin-3-YL)ethanone chemical properties

An In-Depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridinyl ethanone derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive α-bromoketone moiety and a chloropyridine ring, makes it a versatile building block for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, reactivity profile, and its applications, particularly for professionals in drug discovery and medicinal chemistry. The strategic placement of its reactive sites allows for sequential and site-selective modifications, enabling the synthesis of diverse molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | PubChem[1] |

| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone | PubChem[1] |

| CAS Number | 23794-13-0 | ECHEMI[2] |

| Molecular Formula | C₇H₅BrClNO | PubChem[1] |

| Molecular Weight | 234.48 g/mol | PubChem[1] |

| Exact Mass | 232.92430 Da | PubChem[1] |

| Appearance | Solid (predicted/typical for similar compounds) | N/A |

| Refractive Index | 1.590 (Predicted) | ECHEMI[2] |

| Vapor Pressure | 0.000161 mmHg at 25°C (Predicted) | ECHEMI[2] |

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and effective method for preparing α-bromoketones is through the bromination of the corresponding ketone. The synthesis would logically start from the commercially available 3-acetyl-6-chloropyridine.

The process involves two key stages:

-

Starting Material Procurement : Acquisition of 6-chloro-3-acetylpyridine.

-

α-Bromination : Electrophilic bromination at the α-carbon of the ketone. This reaction is typically performed using bromine (Br₂) in a suitable solvent like acetic acid or methanol, often with an acid catalyst.

Representative Experimental Protocol: α-Bromination

Causality: The choice of bromine in acetic acid is strategic. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the nucleophilic species that attacks the bromine.

-

Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-3-acetylpyridine (1.0 eq) in glacial acetic acid.

-

Reagent Addition : Slowly add a solution of bromine (Br₂, 1.05 eq) in acetic acid to the flask at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, pour the mixture into ice-cold water. The product may precipitate as a solid.

-

Isolation : Collect the solid by filtration, wash with cold water and a small amount of cold ethanol to remove impurities.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, MS). The results should align with the predicted data in Section 4.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its two distinct electrophilic centers.

-

α-Bromoketone : This functional group is a potent electrophile and an excellent alkylating agent. It readily reacts with a wide range of nucleophiles, making it a cornerstone for synthesizing various heterocyclic structures. A classic example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.

-

Chloropyridine Ring : The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities, such as amines, alcohols, or thiols, further diversifying the molecular structure. The reaction is typically slower than the alkylation at the α-bromo position, allowing for selective, stepwise reactions.

This dual reactivity makes the compound a valuable precursor in combinatorial chemistry and fragment-based drug discovery for creating libraries of novel compounds.[3] Halogenated pyridines are key components in many biologically active molecules, and this building block provides a direct entry to such structures.[4]

Predicted Spectroscopic Characterization

Spectroscopic data is essential for structure confirmation. While raw spectra are not publicly available, the expected NMR and MS data can be predicted based on the molecule's structure. This information is invaluable for researchers to confirm the identity and purity of their synthesized material.[5]

| Technique | Predicted Data |

| ¹H NMR | - Pyridinyl Protons (3H) : Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect doublet, doublet of doublets, and doublet splitting patterns due to coupling between adjacent protons. - Methylene Protons (2H) : A singlet in the region of δ 4.5-5.0 ppm for the -CH₂Br group. |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal around δ 185-195 ppm. - Pyridinyl Carbons (5C) : Five signals in the aromatic region (δ 120-155 ppm). - Methylene Carbon (-CH₂Br) : A signal around δ 30-40 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺) : A characteristic isotopic pattern for one bromine and one chlorine atom. Expect peaks at m/z 233 (¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁴N¹⁶O), 235 (containing ⁸¹Br or ³⁷Cl), and 237 (containing ⁸¹Br and ³⁷Cl). - Key Fragments : Loss of Br (M-79/81), loss of COCH₂Br. |

Safety and Handling

Disclaimer: Specific safety data for this compound (CAS 23794-13-0) is limited, with some sources indicating no classification data is available.[6] However, based on the functional groups present (α-bromoketone), significant hazards should be assumed. The information below is extrapolated from safety data for structurally similar compounds, such as other α-halo ketones.[7][8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Hazard Class : Likely to be classified as corrosive, a lachrymator, and acutely toxic if swallowed, inhaled, or in contact with skin.[7][8] α-Haloketones are potent alkylating agents and can cause severe burns.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[8]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : Wear a lab coat and ensure full body coverage.[8]

-

Respiratory Protection : Use only in a well-ventilated fume hood. If dust or aerosols may be generated, a respirator may be necessary.

-

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19432921, this compound. Retrieved from [Link].

-

Capuano, L. G., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Retrieved from [Link].

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link].

Sources

An In-depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS Number: 39339-14-3)

Foreword: The Strategic Importance of a Halogenated Heterocycle

In the landscape of modern organic synthesis, certain molecules emerge as pivotal building blocks, their value defined by the diverse and complex structures they can unlock. 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, bearing the CAS number 39339-14-3, is one such compound. This halogenated pyridinyl ethanone is a cornerstone intermediate, particularly in the agrochemical industry, and holds significant potential in the realm of medicinal chemistry. Its strategic importance lies in the reactive handles it possesses: a chloro-substituted pyridine ring, an alpha-bromo ketone, and the inherent electronic properties of the pyridine nucleus. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile molecule, from its synthesis and characterization to its critical applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system of chemical logic.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 39339-14-3 | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | [1] |

| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Chloro-5-(bromoacetyl)pyridine | [1] |

| Appearance | Likely a solid, given related structures | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in two key stages: the formation of the precursor ketone, 1-(6-chloropyridin-3-yl)ethanone, followed by its selective alpha-bromination.

Step 1: Synthesis of the Precursor, 1-(6-chloropyridin-3-yl)ethanone

The introduction of an acetyl group onto the 6-chloropyridine ring is most effectively achieved through a Friedel-Crafts acylation or a related cross-coupling reaction. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic systems.[2]

Caption: Synthesis of the precursor ketone via Friedel-Crafts acylation.

-

Materials: 6-chloropyridine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes to form the acylium ion complex.

-

Slowly add a solution of 6-chloropyridine (1.0 equivalent) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(6-chloropyridin-3-yl)ethanone.

-

Step 2: Alpha-Bromination to Yield this compound

The second step involves the selective bromination at the alpha-position of the ketone. This is a common transformation and can be achieved using various brominating agents. Molecular bromine (Br₂) in a suitable solvent is a frequently employed reagent for this purpose. The reaction proceeds via an enol or enolate intermediate.

Caption: Synthesis of the target compound via alpha-bromination.

-

Materials: 1-(6-chloropyridin-3-yl)ethanone, bromine (Br₂), acetic acid or dichloromethane (DCM), saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 equivalent) in a suitable solvent such as acetic acid or DCM in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the stirred solution. The color of the bromine should disappear as it is consumed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

If DCM was used as the solvent, wash the organic layer with saturated sodium bicarbonate solution and brine. If acetic acid was used, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography if necessary.

-

Applications in Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of this compound is primarily centered on its role as a key intermediate in the synthesis of neonicotinoid insecticides.

Keystone in Neonicotinoid Insecticide Synthesis: The Case of Imidacloprid

Neonicotinoids are a class of neuro-active insecticides that are chemically similar to nicotine. They are widely used in agriculture to protect crops from various pests.[3] this compound is a crucial precursor in the industrial synthesis of imidacloprid, one of the most widely used insecticides in the world.[4]

Caption: Simplified workflow for the synthesis of Imidacloprid.

The synthesis of imidacloprid from this compound typically involves the reduction of the ketone to an alcohol, followed by chlorination to yield 2-chloro-5-(chloromethyl)pyridine. This intermediate is then condensed with N-nitro-imidazolidin-2-imine to form imidacloprid.

A Versatile Building Block in Medicinal Chemistry

Beyond its prominent role in agrochemicals, the reactive nature of this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds with potential biological activities. The alpha-bromo ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the construction of diverse molecular scaffolds for drug discovery programs.[5] For instance, it can be used to synthesize substituted pyridines which are core structures in many pharmaceuticals.[6]

Analytical Characterization

The purity and identity of this compound are critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of the compound and for monitoring reaction progress. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene protons adjacent to the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution, which is particularly useful due to the presence of chlorine and bromine atoms.

Safety and Handling

As a reactive alpha-bromo ketone, this compound should be handled with appropriate safety precautions.

| Hazard Class | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion: An Enabling Intermediate for Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of functionalized building blocks in modern chemical synthesis. Its established role in the production of vital crop protection agents underscores its economic and societal importance. Furthermore, its inherent reactivity and versatile chemical handles present a wealth of opportunities for the discovery of novel bioactive molecules in the pharmaceutical and materials science sectors. This guide has aimed to provide a comprehensive and practical overview of this key molecule, empowering researchers to harness its full potential in their scientific endeavors. By understanding the principles behind its synthesis and reactivity, the scientific community can continue to build upon this foundation, leading to new innovations and discoveries.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Journal of Entomology and Zoology Studies. Novel insecticides: A potential tool for the management of insect pest. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Available at: [Link]

-

PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]

-

SIELC. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Available at: [Link]

- Google Patents. CN103772354A - Synthesis method of imidacloprid as insecticide.

-

Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials Multifunction Integrated Macr. Available at: [Link]

-

Longdom Publishing. Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Some Novel Heterocyclic Molecules Derived from Thieno [2,3-d] Pyrimidine as a Core Unit. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

ChemRxiv. 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. Available at: [Link]

Sources

- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. 23794-13-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key building block in modern medicinal chemistry and drug development. This document delves into its molecular structure, a proposed synthetic pathway, detailed spectral analysis, safety protocols, and its applications as a versatile intermediate.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 23794-13-0) is a halogenated pyridyl ketone with the molecular formula C₇H₅BrClNO.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a bromoacetyl group at the 3-position. The presence of the α-bromoketone moiety makes it a highly reactive electrophile, ideal for various nucleophilic substitution reactions.

The key physicochemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Weight | 234.48 g/mol | [1] |

| Exact Mass | 232.92430 Da | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| CAS Number | 23794-13-0 | [1] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 330.9±27.0 °C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

The proposed two-step synthesis involves the Friedel-Crafts acylation of 2-chloropyridine followed by α-bromination of the resulting ketone. A more direct approach, and the one detailed here, is the α-bromination of the commercially available 1-(6-chloropyridin-3-yl)ethanone.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: α-Bromination of 1-(6-chloropyridin-3-yl)ethanone

This protocol is based on standard procedures for the acid-catalyzed α-bromination of ketones.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in glacial acetic acid.

-

Reagent Addition: While stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be performed at room temperature. A small amount of HBr (catalytic) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by vacuum filtration and washed with cold water to remove acetic acid and any unreacted bromine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and facilitates the enolization of the ketone, which is the rate-determining step.[4]

-

Catalytic HBr: The addition of a catalytic amount of HBr can accelerate the reaction by promoting the formation of the enol intermediate.[3]

-

Ice-Water Quench: Pouring the reaction mixture into ice-water serves to precipitate the organic product, which has low solubility in water, and to dilute and cool the corrosive and reactive mixture.

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of its spectra is not available, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the bromomethyl group.

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-α (CH₂Br) | 4.5 - 4.8 | Singlet (s) | N/A |

| H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, ~2.5 |

| H-2 | 8.9 - 9.1 | Doublet (d) | ~2.5 |

-

Justification: The protons of the CH₂Br group are expected to appear as a singlet in the region of 4.5-4.8 ppm, which is characteristic for α-bromo ketones.[5] The aromatic protons will be in the downfield region due to the deshielding effect of the pyridine ring and the carbonyl group. The splitting pattern arises from the coupling between adjacent protons on the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-α (CH₂Br) | 30 - 35 |

| Aromatic Carbons | 120 - 155 |

| C=O | 188 - 192 |

-

Justification: The carbon of the CH₂Br group is expected to be in the 30-35 ppm range.[5] The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 190 ppm for α-bromo ketones.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1690 - 1710 |

| C-Cl (Aryl Chloride) | 1080 - 1100 |

| C-Br (Alkyl Bromide) | 600 - 700 |

| C=N, C=C (Aromatic) | 1400 - 1600 |

-

Justification: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aryl ketone. The presence of the electron-withdrawing bromine atom alpha to the carbonyl may slightly shift this frequency.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 233, 235, and 237, corresponding to the different isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak will be for the [M]⁺ ion.

-

Fragmentation: A common fragmentation pathway for α-bromoketones is the loss of the bromine atom or the entire bromomethyl group.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. While specific toxicity data for this compound is limited, α-bromoketones are generally considered to be lachrymators and are corrosive.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the α-bromoketone moiety, which readily undergoes nucleophilic substitution with a wide range of nucleophiles.

-

Synthesis of Heterocyclic Compounds: The α-bromoketone can react with various binucleophiles to construct a variety of heterocyclic rings, such as imidazoles, thiazoles, and oxazoles.

-

Drug Discovery: This compound is a key building block for the synthesis of biologically active molecules. Patents involving this chemical structure suggest its use in the development of new therapeutic agents.[1] For example, it can be used as a starting material for the synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates. The pyridine and chloro-substituents can also be further functionalized to modulate the pharmacological properties of the final compounds.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Understanding its molecular structure, reactivity, and spectral properties is essential for its effective utilization in research and development. The proposed synthetic pathway and predicted spectral data in this guide provide a solid foundation for scientists working with this compound. As with all reactive chemicals, adherence to strict safety protocols is paramount.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5097. [Link]

-

Lobb, K. A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19432921, this compound. Retrieved from [Link]

-

Supporting Information for: Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

Foreword: The Strategic Importance of Halogenated Pyridinyl Ketones

2-Bromo-1-(6-chloropyridin-3-yl)ethanone stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug discovery.[1] Its unique structural arrangement, featuring a reactive α-bromoketone moiety and a halogenated pyridine core, makes it a versatile building block for constructing complex molecular architectures. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the chloro- and bromo-substituents provide strategic handles for further functionalization through various cross-coupling reactions. This guide offers a comprehensive, field-proven methodology for the synthesis of this key intermediate, coupled with a detailed protocol for its structural verification and characterization. It is designed for researchers and professionals who require not just a procedure, but a causal understanding of the synthetic strategy.

Synthetic Pathway: From Acyl Pyridine to α-Bromoketone

The most direct and reliable route to this compound involves the selective α-bromination of the precursor, 1-(6-chloropyridin-3-yl)ethanone. This approach avoids the complexities and often low yields associated with direct Friedel-Crafts acylation of pyridine rings, which are electron-deficient and prone to deactivation by Lewis acids.[2]

The synthesis is a two-stage process, conceptually broken down as:

-

Acylation (Not detailed here): Synthesis of the starting material, 1-(6-chloropyridin-3-yl)ethanone. This is typically achieved through methods like Negishi or Suzuki coupling, starting from a suitable pyridine derivative. For the purpose of this guide, we assume the availability of this precursor.

-

α-Bromination: The targeted electrophilic substitution on the carbon adjacent to the carbonyl group.

The Underlying Mechanism of α-Bromination

The α-bromination of a ketone proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), an electrophile. This is followed by the deprotonation of the intermediate to regenerate the carbonyl group, yielding the α-brominated product. The choice of solvent and brominating agent is critical to control the reaction rate and minimize side products.

Detailed Experimental Protocol for α-Bromination

This protocol describes a robust method for the synthesis of this compound from its acetyl-pyridine precursor.

Materials & Reagents:

-

1-(6-chloropyridin-3-yl)ethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(6-chloropyridin-3-yl)ethanone (0.1 mol) in 100 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Bromine: While maintaining the temperature, add elemental bromine (0.1 mol) dropwise via a dropping funnel over a period of 30 minutes. The deep red-brown color of bromine should gradually dissipate as it is consumed. Causality Insight: The slow, dropwise addition at low temperature is crucial to prevent a rapid, exothermic reaction and to minimize the formation of dibrominated byproducts. Acetic acid serves as both a solvent and a catalyst for enolization.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).[3]

-

Work-up - Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. This will precipitate the crude product and dilute the acetic acid.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Work-up - Neutralization & Washing: Combine the organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid (caution: CO₂ evolution), followed by 100 mL of water, and finally 100 mL of brine.[3] Self-Validation: The bicarbonate wash is complete when gas evolution ceases. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Spectroscopic Data Summary

The following table summarizes the expected data for this compound.[4][5]

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Molecular Formula | - | C₇H₅BrClNO | Confirmed by Mass Spectrometry.[5] |

| Molecular Weight | - | 234.48 g/mol | Calculated value.[5] |

| ¹H NMR | Chemical Shift (δ) | ~ 4.5 - 4.8 ppm (s, 2H) | Methylene protons (-CH₂Br) adjacent to carbonyl and bromine. |

| (CDCl₃, 400 MHz) | ~ 7.5 - 7.7 ppm (d, 1H) | Pyridine ring proton (H5). | |

| ~ 8.2 - 8.4 ppm (dd, 1H) | Pyridine ring proton (H4). | ||

| ~ 8.9 - 9.1 ppm (d, 1H) | Pyridine ring proton (H2). | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 30 - 35 ppm | Methylene carbon (-CH₂Br). |

| (CDCl₃, 100 MHz) | ~ 125 - 155 ppm (4 signals) | Pyridine ring carbons. | |

| ~ 188 - 192 ppm | Carbonyl carbon (C=O). | ||

| FT-IR | Wavenumber (cm⁻¹) | ~ 1700 - 1720 cm⁻¹ | Strong C=O (ketone) stretch. |

| ~ 1550 - 1600 cm⁻¹ | C=C and C=N aromatic ring stretches. | ||

| ~ 1000 - 1100 cm⁻¹ | C-Cl stretch. | ||

| ~ 600 - 700 cm⁻¹ | C-Br stretch. | ||

| Mass Spec (EI) | m/z | 233/235/237 | Molecular ion peak cluster showing characteristic isotopic pattern for one Br and one Cl atom. |

Interpretation for Structural Integrity

-

¹H NMR: The most diagnostic signal is the singlet around 4.5-4.8 ppm, integrating to two protons, which is characteristic of the bromomethyl group (-CH₂Br). The three distinct signals in the aromatic region confirm the substitution pattern on the pyridine ring.

-

¹³C NMR: The presence of the carbonyl carbon signal near 190 ppm and the aliphatic carbon of the -CH₂Br group around 30-35 ppm are key indicators of the target structure.

-

FT-IR: A strong absorption band around 1700 cm⁻¹ confirms the presence of the ketone functional group.

-

Mass Spectrometry: The observation of a molecular ion cluster with a characteristic intensity ratio (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes) provides definitive proof of the elemental composition and molecular weight.

Characterization Workflow Diagram

Caption: Standard workflow for the characterization of the final product.

Safety, Handling, and Storage

3.1. Hazard Profile

This compound and its precursors require careful handling.

-

This compound: This compound is classified as a corrosive and an acute toxin. It can cause severe skin burns and eye damage.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] As an α-haloketone, it is a potent lachrymator (tear-inducing agent).

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact and is extremely hazardous if inhaled.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

3.2. Personal Protective Equipment (PPE)

All manipulations must be performed inside a certified chemical fume hood. The required PPE includes:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Chemical splash goggles and a face shield.[7]

-

A flame-resistant lab coat.[7]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

3.3. Handling and Storage

-

Handling: Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin, eyes, or clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][8] Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Applications

The synthetic and characterization protocols detailed in this guide provide a reliable framework for producing and validating high-purity this compound. The compound's utility as a precursor is significant, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the chloropyridine moiety can be crucial for binding interactions, and the bromoketone serves as a handle for elaborating the rest of the molecule. Mastery of this synthesis is a valuable asset for any research team engaged in modern drug discovery and development.

References

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-(6-bromopyrid-3-yl)ethanone.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone.

- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

-

MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. 23794-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Safe Handling of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

This document provides a comprehensive technical overview of the safety and handling protocols for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS No. 23794-13-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The guidance herein is synthesized from established safety data sheets, chemical literature, and an understanding of the compound's reactive functional groups to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative commonly used as an intermediate in organic synthesis.[1] Its structure contains an α-bromo ketone, a functional group known for its reactivity and specific handling requirements. A clear understanding of its physical properties is the first step in a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | [1] |

| CAS Number | 23794-13-0 | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Chloro-5-(2-bromoacetyl)pyridine | [1] |

| Appearance | Solid (inferred from handling advice) | [2][3] |

| Vapor Pressure | 0.000161 mmHg at 25°C | [4] |

| Refractive Index | 1.590 | [4] |

Section 2: Hazard Analysis and the Chemistry of Risk

While specific GHS classification data for this exact compound is not consistently available, a thorough hazard assessment can be constructed based on the reactivity of its functional groups and data from close structural analogs.[2] The primary source of this compound's hazard profile is the α-bromo ketone moiety.

2.1 The Chemical Rationale for a-Bromo Ketone Reactivity

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom. This makes the compound a potent alkylating agent . In a biological context, it can readily react with nucleophiles such as the thiol groups in cysteine residues of proteins. This covalent modification disrupts protein function, leading to cell damage, which manifests as severe irritation and toxicity. This reactivity also classifies the compound as a lachrymator , a substance that irritates the eyes and causes tearing.

2.2 Inferred GHS Classification and Primary Hazards

Based on data from structurally similar compounds, the following hazards should be assumed[3][5][6]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][5]

-

Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[3][5]

-

Respiratory Irritation: May cause respiratory tract irritation.[6][7]

2.3 Routes of Exposure and Symptomatology

-

Inhalation: Inhaling dust or vapors can cause severe irritation to the respiratory tract, potentially leading to inflammation and other complications.[7][8]

-

Skin Contact: Direct contact can cause severe irritation, redness, pain, and chemical burns.[5][8] Due to its harmful nature, absorption through the skin is a significant risk.[5]

-

Eye Contact: As a lachrymator and corrosive substance, contact with the eyes will cause immediate and severe pain, tearing, and can lead to permanent eye damage.[3][5]

-

Ingestion: Swallowing the compound can cause irritation and burns to the gastrointestinal tract and may be harmful or toxic.[5][8]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are the primary defense, supplemented by stringent administrative controls and mandatory personal protective equipment.

3.1 Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[8]

3.2 Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory and must be selected based on resistance to halogenated organic compounds.[9]

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact and absorption. Double-gloving is recommended for added protection.[2][8][10] |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes, dust, and vapors. Standard safety glasses are insufficient.[2][5] |

| Skin/Body Protection | Flame-resistant lab coat and impervious clothing. | Provides a barrier against accidental spills and contact.[2][5] |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases. | Required if there is a risk of exceeding exposure limits or if engineering controls fail.[5][8] |

3.3 PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is crucial to prevent cross-contamination. The "doffing" process, in particular, must be performed carefully to avoid contact with the contaminated outer surfaces of the equipment.

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures (SOPs)

Adherence to established protocols for handling, storage, and disposal is non-negotiable.

4.1 General Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Tare a sealed container (e.g., a vial with a cap) on the balance.

-

Transfer: Inside the fume hood, carefully transfer the solid compound to the tared container. Use appropriate tools (e.g., spatula) to minimize dust formation. Avoid creating aerosols.[2]

-

Sealing: Securely cap the container before removing it from the fume hood for weighing.

-

Cleaning: Decontaminate the spatula and any affected surfaces immediately after use.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory area.[3][5]

4.2 Storage and Stability

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend refrigeration (below 4°C/39°F) and storage under an inert atmosphere.[8]

-

Security: The storage area should be locked and accessible only to authorized personnel.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

Stability: The compound is stable under recommended storage conditions.[3] Thermal decomposition can release hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HBr).[3][11]

4.3 Waste Disposal

-

Contaminated Materials: All disposable items that have come into contact with the compound (gloves, bench paper, pipette tips) must be collected in a designated, sealed hazardous waste container.

-

Chemical Waste: Unused compound and reaction waste must be disposed of through a licensed chemical waste disposal facility.[5][12] Do not discharge into sewer systems.[12]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

5.1 First Aid Measures

-

Inhalation: Immediately remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

5.2 Spill Response Protocol

The appropriate response depends on the scale and location of the spill. The following decision tree outlines the general workflow.

Caption: Spill Response Decision Workflow.

5.3 Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][8]

References

-

2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets. Echemi.

-

This compound. PubChem, National Center for Biotechnology Information.

-

2-Bromo-1-(6-chloropyridin-3-yl)-ethanone Safety Data Sheets. Echemi.

-

Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Cole-Parmer.

-

2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE Safety Data Sheets. Echemi.

-

2-Bromo-6-chloropyridin-3-amine SDS, 1050501-88-6 Safety Data Sheets. Echemi.

-

2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets. Echemi.

-

23794-13-0, 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone Formula. Echemi.

-

SAFETY DATA SHEET - 2-Bromo-1-(6-bromopyrid-3-yl)ethanone. Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromopyridine. Sigma-Aldrich.

-

Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

-

Recommended PPE to handle chemicals. Bernardo Ecenarro.

-

SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.

-

This compound. BLDpharm.

-

2-Bromo-1-(6-methylpyridin-2-yl)ethanone. PubChem, National Center for Biotechnology Information.

Sources

- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.ie [fishersci.ie]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-1-(6-methylpyridin-2-yl)ethanone | C8H8BrNO | CID 19846123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

Introduction: The Need for Empirical Solubility Data

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on understanding and determining the solubility of this compound (CAS No. 23794-13-0). As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its solubility characteristics is paramount for successful reaction scale-up, purification, and formulation development. Due to the scarcity of publicly available empirical solubility data, this guide focuses on the theoretical principles and practical methodologies required to establish a robust solubility profile for this compound.

This compound is a halogenated heterocyclic ketone. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter influencing its reactivity, bioavailability, and processability. The solubility of an active pharmaceutical ingredient (API) or an intermediate is not a fixed value; it is a function of the solute's properties and the solvent's properties, as well as external factors like temperature and pressure.[1][2] For this specific compound, published data is limited, making experimental determination an essential first step in any research or development workflow.[3]

Structural Analysis and Solubility Prediction

A preliminary assessment of the molecule's structure provides a qualitative prediction of its solubility.

-

Hydrophilic Moieties : The structure contains a ketone group (C=O) and a nitrogen atom within the pyridine ring. These act as hydrogen bond acceptors, contributing a degree of polarity to the molecule.[4]

-

Hydrophobic Moieties : The presence of a chloro-substituted pyridine ring and a bromo-substituent on the ethanone side chain imparts significant nonpolar character. Halogens contribute to the molecule's overall size and hydrophobicity.[4]

-

Computed Partition Coefficient (XLogP3) : The computed XLogP3 value is 2.3, which indicates a greater preference for a lipophilic environment (like octanol) over a hydrophilic one (like water).[5][6] This value suggests poor aqueous solubility but likely good solubility in various organic solvents.

Based on this analysis—the "like dissolves like" principle—we can hypothesize that this compound will exhibit low solubility in polar protic solvents like water and higher solubility in solvents of intermediate to low polarity, such as alcohols, ketones, and chlorinated hydrocarbons.[1]

Physicochemical Properties

A summary of the known physical and chemical properties is essential for handling and experimental design. This data is compiled from publicly available databases.

| Property | Value | Source |

| CAS Number | 23794-13-0 | [3] |

| Molecular Formula | C₇H₅BrClNO | [5] |

| Molecular Weight | 234.48 g/mol | [5] |

| Boiling Point | 330.9 °C at 760 mmHg | [3] |

| Density | 1.683 g/cm³ | [3] |

| Flash Point | 153.9 °C | [3] |

| XLogP3 | 2.3 | [5][6] |

| Topological Polar Surface Area | 30 Ų | [5] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium shake-flask method.[7] This method involves generating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period, followed by quantifying the concentration of the dissolved solute.

Overall Experimental Workflow

The logical flow for determining solubility is outlined below. This workflow ensures that equilibrium is achieved and that the subsequent analysis is accurate and reproducible.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Shake-Flask Method

This protocol describes a standardized procedure for measuring solubility in various solvents at a controlled temperature.

Materials:

-

This compound (solid, purity >95%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes for dilutions

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course study can determine the point at which equilibrium is reached (i.e., when the measured solubility no longer increases with time).[7]

-

Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method described below.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for determining the concentration of the dissolved compound.[8]

Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by performing a UV scan of a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a solvent where it is freely soluble (e.g., Acetonitrile). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Calculation: Use the peak area of the unknown sample and the equation of the calibration curve to determine its concentration.

-

Solubility Calculation: Multiply the determined concentration by the dilution factor to calculate the final solubility in the original solvent. Report the results in units such as mg/mL or mol/L.

Interpreting Results and Influencing Factors

The solubility data gathered should be presented in a clear, tabular format for easy comparison across different solvents.

Table of Expected Solubility Profile (Hypothetical Data):

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low-Moderate | Record Data Here |

| Toluene | 2.4 | Moderate-High | Record Data Here |

| Dichloromethane | 3.1 | High | Record Data Here |

| Ethyl Acetate | 4.4 | High | Record Data Here |

| Acetone | 5.1 | High | Record Data Here |

| Ethanol | 5.2 | Moderate | Record Data Here |

| Water | 10.2 | Very Low | Record Data Here |

Causality Behind Experimental Choices

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.

-

Why Temperature Control? The solubility of most solid compounds increases with temperature.[2][9] Therefore, maintaining a constant and recorded temperature is critical for reproducibility and accurate data.

-

Why Filtration? Undissolved microscopic particles can artificially inflate the measured concentration. A sub-micron filter (e.g., 0.22 µm) ensures that only the truly dissolved solute is being analyzed.

Conclusion

This guide provides the theoretical framework and actionable protocols for determining the solubility of this compound. By systematically applying the equilibrium shake-flask method coupled with HPLC-UV analysis, researchers can generate the reliable, quantitative data necessary for informed decisions in process chemistry, scale-up, and formulation. This empirical data is indispensable for optimizing reaction conditions, preventing precipitation during workups, and developing stable drug product formulations.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility . Semantic Scholar. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

-

Factors Affecting Solubility . BYJU'S. [Link]

-

13.3: Factors Affecting Solubility . Chemistry LibreTexts. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The document delves into its synthesis, chemical properties, and critical role as a precursor in the development of pharmacologically active compounds, particularly thiazole derivatives. Detailed experimental protocols, mechanistic insights, and a case study on its application in the synthesis of a celecoxib analogue are presented to offer researchers and drug development professionals a practical and in-depth resource.

Introduction: The Significance of a Versatile Heterocyclic Ketone

This compound is a halogenated pyridyl ethanone derivative that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and a 6-chloropyridine moiety, makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The pyridine ring is a common scaffold in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituent offers a site for further functionalization, while the α-bromo ketone is primed for classical Hantzsch thiazole synthesis and other cyclization reactions. This unique combination of reactive sites makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 23794-13-0 | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not widely reported | General knowledge |

| Boiling Point | Not widely reported | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 6-chloronicotinic acid. The first step involves the formation of the ketone precursor, 1-(6-chloropyridin-3-yl)ethanone, followed by its selective α-bromination.

Synthesis of the Precursor: 1-(6-chloropyridin-3-yl)ethanone

6-Chloronicotinic acid serves as a key starting material in pharmaceutical and agrochemical synthesis.[2] The synthesis of 1-(6-chloropyridin-3-yl)ethanone from 6-chloronicotinic acid is a standard transformation that can be achieved via several methods, most commonly involving the conversion of the carboxylic acid to a more reactive species (like an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent.

α-Bromination of 1-(6-chloropyridin-3-yl)ethanone

The final step is the selective bromination at the α-position of the ketone. This is a well-established reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(6-chloropyridin-3-yl)ethanone

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1-1.1 equivalents) in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases and the orange color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The α-bromo ketone functionality is a classic electrophile for reactions with various nucleophiles, most notably in the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Gateway to Bioactive Molecules

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing compound (such as thiourea or a substituted thioamide) to form a thiazole ring. This reaction is a cornerstone in heterocyclic chemistry and has been extensively used to synthesize a vast number of biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

Case Study: Synthesis of a Celecoxib Analogue

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The synthesis of celecoxib analogues is an active area of research aimed at discovering new anti-inflammatory agents with improved efficacy and safety profiles.[6][7][8][9][10] this compound can be utilized in the synthesis of celecoxib analogues where the core pyrazole ring is replaced or augmented with a thiazole moiety.

Experimental Protocol: Synthesis of a Thiazole-based Celecoxib Analogue

Materials:

-

This compound

-

4-Sulfamoylphenylthiourea

-

Ethanol

-

Sodium acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add 4-sulfamoylphenylthiourea (1 equivalent) and a catalytic amount of sodium acetate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Self-Validating System: The formation of the thiazole ring can be confirmed by the disappearance of the characteristic signals of the starting materials in the NMR spectra and the appearance of new signals corresponding to the thiazole ring protons and carbons. The molecular weight of the product can be confirmed by mass spectrometry.

Caption: Synthetic pathway to a bioactive thiazole and its mechanism of action.

Conclusion